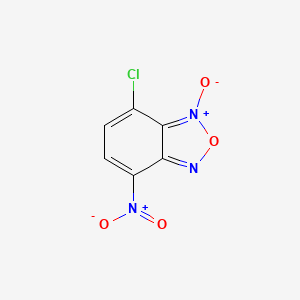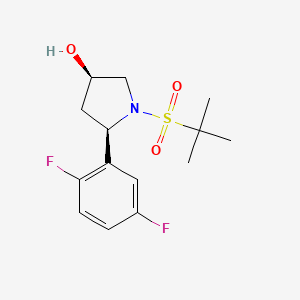
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a difluorophenyl group, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group can be introduced via sulfonylation using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic substitution reaction using a difluorophenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromides, chlorides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-1-(tert-Butylsulfonyl)-5-phenylpyrrolidin-3-ol: Similar structure but lacks the difluorophenyl group.
(3R,5R)-1-(tert-Butylsulfonyl)-5-(2,4-difluorophenyl)pyrrolidin-3-ol: Similar structure with a different substitution pattern on the phenyl ring.
(3R,5R)-1-(tert-Butylsulfonyl)-5-(3,5-difluorophenyl)pyrrolidin-3-ol: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of (3R,5R)-1-(tert-Butylsulfonyl)-5-(2,5-difluorophenyl)pyrrolidin-3-ol lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C14H19F2NO3S |
|---|---|
Molecular Weight |
319.37 g/mol |
IUPAC Name |
(3R,5R)-1-tert-butylsulfonyl-5-(2,5-difluorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C14H19F2NO3S/c1-14(2,3)21(19,20)17-8-10(18)7-13(17)11-6-9(15)4-5-12(11)16/h4-6,10,13,18H,7-8H2,1-3H3/t10-,13-/m1/s1 |
InChI Key |
VBKVFSJRCXCZOR-ZWNOBZJWSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)N1C[C@@H](C[C@@H]1C2=C(C=CC(=C2)F)F)O |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


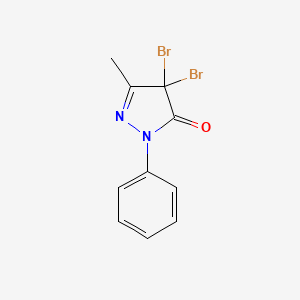
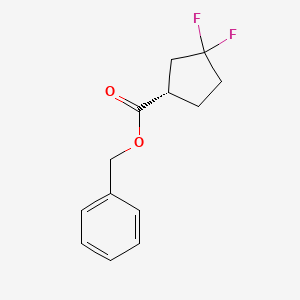
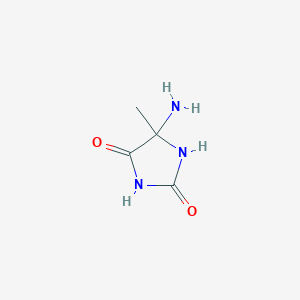
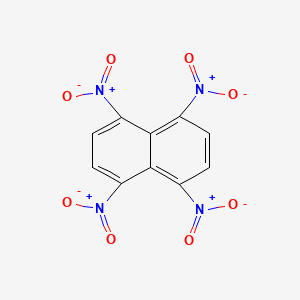

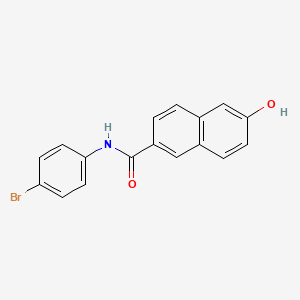

![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
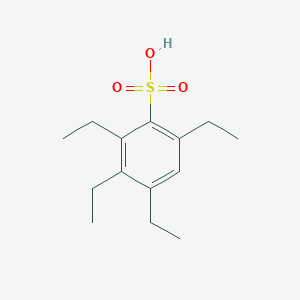

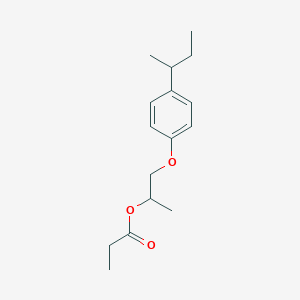
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
